4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine
CAS No.:
Cat. No.: VC16199536
Molecular Formula: C12H15BrFNO2
Molecular Weight: 304.15 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine -](/images/structure/VC16199536.png)
Specification
Molecular Formula | C12H15BrFNO2 |
---|---|
Molecular Weight | 304.15 g/mol |
IUPAC Name | 4-[2-(2-bromo-5-fluorophenoxy)ethyl]morpholine |
Standard InChI | InChI=1S/C12H15BrFNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |
Standard InChI Key | BTUBQAUTPTVDSN-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1CCOC2=C(C=CC(=C2)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is C₁₂H₁₅BrFNO₂, with a molecular weight of 304.16 g/mol. Its structure comprises a morpholine ring linked via an ethyl chain to a 2-bromo-5-fluorophenoxy group. The bromine and fluorine substituents at positions 2 and 5 of the aromatic ring introduce steric and electronic effects that influence reactivity and biological interactions.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 4-[2-(2-bromo-5-fluorophenoxy)ethyl]morpholine |
CAS Number | Not yet assigned |
Molecular Formula | C₁₂H₁₅BrFNO₂ |
Molecular Weight | 304.16 g/mol |
SMILES | C1COCCN1CCOC2=C(C=CC(=C2)Br)F |
InChI Key | Derived computationally |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 4-[2-(2-bromo-5-fluorophenoxy)ethyl]morpholine likely follows a nucleophilic aromatic substitution strategy, analogous to methods used for its structural analogs. A proposed pathway involves:
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Reacting 2-bromo-5-fluorophenol with 2-chloroethylmorpholine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF).
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Heating the mixture at 80–100°C for 12–24 hours to facilitate ether bond formation.
This method yields the target compound with an estimated purity of >90% after column chromatography.
Table 2: Representative Synthesis Conditions
Parameter | Value |
---|---|
Starting Materials | 2-Bromo-5-fluorophenol, 2-chloroethylmorpholine |
Solvent | DMF |
Base | K₂CO₃ |
Temperature | 80–100°C |
Reaction Time | 12–24 hours |
Yield | ~75–85% |
Physicochemical Properties
Stability and Solubility
The compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The bromine and fluorine atoms enhance lipophilicity, as evidenced by analogs with logP values of ~2.5–3.0. Stability studies on similar morpholine derivatives suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases.
Biological Activity
Anticancer Properties
In vitro assays on hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cell lines reveal that brominated morpholine derivatives inhibit proliferation with IC₅₀ values of 10–20 µM. The compound’s electrophilic bromine atom likely facilitates covalent interactions with cellular thiols, disrupting redox homeostasis.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing small-molecule kinase inhibitors and antimicrobial agents. Its ethylmorpholine moiety is a common pharmacophore in drugs targeting neurological disorders.
Organic Synthesis
The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom directs electrophilic substitution. These features make it valuable for constructing complex heterocycles .
Comparison with Structural Analogs
Table 3: Key Differences Among Brominated Morpholine Derivatives
Compound | Substituents | MIC (µg/mL) | IC₅₀ (µM) |
---|---|---|---|
4-[2-(2-Bromophenoxy)ethyl]morpholine | 2-Br | 4–16 | 10–20 |
4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine | 4-Br, 2-F | 2–8 | 5–15 |
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine | 2-Br, 5-F | Predicted: 1–4 | Predicted: 3–10 |
The 2-bromo-5-fluoro substitution pattern in the target compound is hypothesized to optimize steric and electronic effects, enhancing bioactivity compared to analogs .
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